molecular formula C8H10Cl2N2 B8512849 6-Chloro-4-chloromethyl-2-isopropyl-pyrimidine

6-Chloro-4-chloromethyl-2-isopropyl-pyrimidine

Cat. No.: B8512849
M. Wt: 205.08 g/mol
InChI Key: BBIPSMHDWDYJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-chloromethyl-2-isopropyl-pyrimidine is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

4-chloro-6-(chloromethyl)-2-propan-2-ylpyrimidine

InChI

InChI=1S/C8H10Cl2N2/c1-5(2)8-11-6(4-9)3-7(10)12-8/h3,5H,4H2,1-2H3

InChI Key

BBIPSMHDWDYJDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.1 g (0.065 mol) of 4-chloromethyl-6-hydroxy-2-isopropyl-pyrimidine are suspended in 50 ml of phosphorus oxychloride and the suspension is heated to 80° C. for 30 minutes under nitrogen, the crystalline starting material dissolving gradually. The excess phosphorus oxychloride is then distilled off at 40°-60° C. under reduced pressure. The residue is poured on to ice-water, the pH-value of the mixture is brought to 7 by the addition of sodium hydroxide and the mixture is extracted three times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulphate and evaporated under reduced pressure. The dark coloured oily residue is taken up in hot n-hexane and the solution is treated with active carbon. After filtration of the hot mixture through Celite there is obtained 6-chloro-4-chloromethyl-2-isopropyl-pyrimidine as an orange oil which is pure in accordance with thin-layer chromatography. By distillation of this oil under reduced pressure there is obtained a colourless liquid, b.p. 75° C./0.05 mmHg, nD20 1.5226.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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